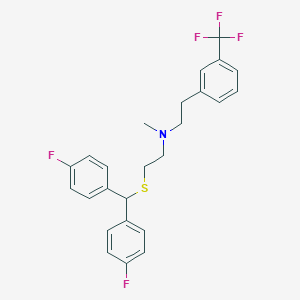

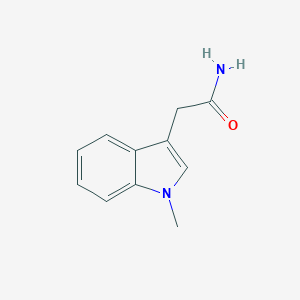

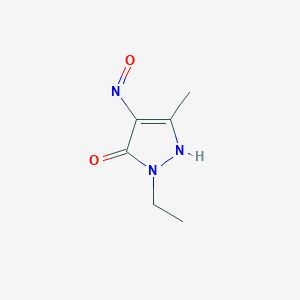

![molecular formula C10H11BrN2O B120484 1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 103784-04-9](/img/structure/B120484.png)

1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure suggests that it is related to benzimidazole derivatives that have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis involving a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation process has been used to create 1,2-diphenyl-1H-benzo[d]imidazole derivatives . Similarly, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis has been reported, yielding moderate to good yields . These methods could potentially be adapted for the synthesis of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The specific substituents on the benzimidazole core can significantly influence the molecular interactions and properties of the compound. For example, the X-ray structure characterization and Hirshfeld surface analysis of antipyrine-like derivatives have shown that the crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . These types of analyses are crucial for understanding the solid-state structure of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" and its derivatives.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. The transition-metal-free insertion of benzyl bromides into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde has been demonstrated, leading to the synthesis of diverse quinolin-4-one derivatives . Additionally, the reaction of benzimidazole derivatives with bromine and enolizable ketones has been shown to yield thiazolidene-2-imine derivatives . These reactions highlight the reactivity of benzimidazole derivatives and could provide insights into the types of chemical transformations that "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For instance, the synthesis and characterization of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion have been studied, revealing the solvent effect on complexation and the nature of the complexes formed . The analysis of antimycotic agents structurally related to benzimidazoles has been performed using gas chromatography-mass spectrometry, indicating the importance of analytical methods in determining the properties of these compounds . These studies could be relevant for assessing the properties of "1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one" and understanding its behavior in different environments.

Scientific Research Applications

1. Fluorescent Probe for SO2 Derivatives

- Methods of Application: The probe was constructed using phenanthroimidazole as the dyes platform, aldehyde as the reactive site for SO2, and trimethylamine (TMA) enabled the introduction of the cationic water-solubilizing substituent .

- Results or Outcomes: The application of the novel probe PI-SO2 proved that it was not only a useful tool for the detection of SO2 derivatives in vitro, but also a potential assay for investigating the effects of SO2 derivatives, demonstrating its value in practical application of complex biological samples .

2. Carbazole-based Fluorophores

- Application Summary: Carbazole-based, π-conjugated donor–acceptor fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .

- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .

- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .

3. Synthesis of 4-(1-(3-bromopropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde

- Application Summary: This compound was synthesized as part of a process to create a water-soluble fluorescent probe for SO2 derivatives. The compound was used as an intermediate in the synthesis process .

- Methods of Application: The synthesis involved using 1,3-dibromopropane and Cs2CO3 in anhydrous DMF. The reaction mixture was heated at 40 °C for 12 hours under N2 atmosphere .

- Results or Outcomes: The successful synthesis of this compound was a crucial step in the creation of the water-soluble fluorescent probe .

4. Carbazole-based, π-conjugated donor–acceptor fluorophores

- Application Summary: These fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .

- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .

- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .

5. Synthesis of 4-(1-(3-bromopropyl)-1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde

- Application Summary: This compound was synthesized as part of a process to create a water-soluble fluorescent probe for SO2 derivatives. The compound was used as an intermediate in the synthesis process .

- Methods of Application: The synthesis involved using 1,3-dibromopropane and Cs2CO3 in anhydrous DMF. The reaction mixture was heated at 40 °C for 12 hours under N2 atmosphere .

- Results or Outcomes: The successful synthesis of this compound was a crucial step in the creation of the water-soluble fluorescent probe .

6. Carbazole-based, π-conjugated donor–acceptor fluorophores

- Application Summary: These fluorophores were synthesized by integrating imidazole/thiazole units. The impact of subtle structural changes on fluorescence properties was investigated .

- Methods of Application: The synthesis involved integrating imidazole/thiazole units with carbazole. The resulting compounds were then tested for their fluorescence properties .

- Results or Outcomes: The compounds showed strong fluorescence in solution and solid-state. They exhibited contrasting stimuli-induced fluorescence switching, water-sensing, and deep-blue emission .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(3-bromopropyl)-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFXOOPGLLIDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropyl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

103784-04-9 |

Source

|

| Record name | 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

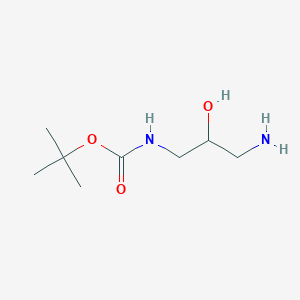

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)

![6-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B120439.png)

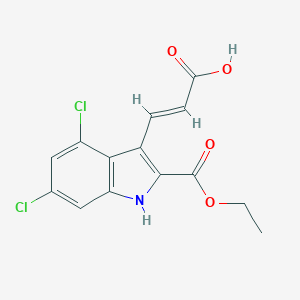

![[R-(R*,S*)]-3-tert-Butylcarbamoyl-4-oxiranylmethyl-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B120445.png)